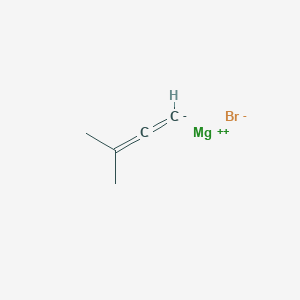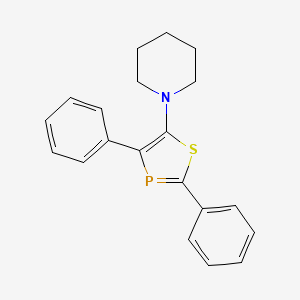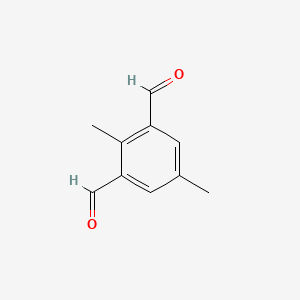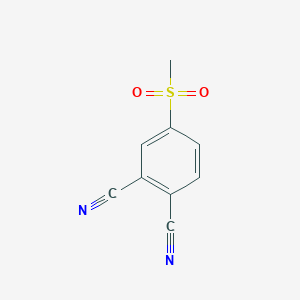
9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with dibenzyl and tetraethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with benzyl and ethyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, followed by the addition of benzyl and ethyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide (NaN~3~) or thiols (RSH), leading to the formation of azides or thioethers.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas (H~2~).
Substitution: NaN3, RSH, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Azides, thioethers.
Wissenschaftliche Forschungsanwendungen
9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine has several applications in scientific research:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of advanced polymers and materials with unique electronic and optical properties.
Biological Research: Investigated for its potential interactions with biological macromolecules, which could lead to new insights in drug design and development.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its aromatic and amine functional groups. These interactions can influence electron transport and molecular recognition processes. The compound’s ability to donate and accept electrons makes it a valuable component in electronic devices and catalytic systems .
Vergleich Mit ähnlichen Verbindungen
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: Known for its use in OLEDs as a hole transport material.
Dibenzylaniline: A simpler analog with two benzyl groups attached to an aniline core, used in various organic synthesis applications.
Uniqueness: 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine stands out due to its tetraethyl substitution, which enhances its solubility and electronic properties compared to its analogs. This makes it particularly suitable for applications requiring high-performance materials with specific electronic characteristics.
Eigenschaften
CAS-Nummer |
114482-26-7 |
|---|---|
Molekularformel |
C35H40N2 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
9,9-dibenzyl-2-N,2-N,7-N,7-N-tetraethylfluorene-2,7-diamine |
InChI |
InChI=1S/C35H40N2/c1-5-36(6-2)29-19-21-31-32-22-20-30(37(7-3)8-4)24-34(32)35(33(31)23-29,25-27-15-11-9-12-16-27)26-28-17-13-10-14-18-28/h9-24H,5-8,25-26H2,1-4H3 |
InChI-Schlüssel |
JQTMEOBXFIKEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)


![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)



![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)




![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
